molecular formula C33H31ClN2O4 B3025684 NP19 CAS No. 2377916-66-8

NP19

货号: B3025684
CAS 编号: 2377916-66-8
分子量: 555.1 g/mol
InChI 键: YZPKZNFXWGTUGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NP19: 是一种小分子抑制剂,以其抑制程序性死亡蛋白 1 (PD-1)与其配体 PD-L1 之间相互作用的能力而闻名。这种相互作用在免疫检查点通路中至关重要,肿瘤经常利用该通路来逃避免疫系统。 通过抑制这种相互作用,this compound 潜在地增强对肿瘤的免疫反应,使其成为癌症免疫治疗的有希望的候选药物 .

科学研究应用

NP19 在科学研究中具有广泛的应用,包括:

    化学: 用作工具化合物来研究 PD-1/PD-L1 相互作用并开发新的抑制剂。

    生物学: 研究免疫检查点在癌症和其他疾病中的作用。

    医学: 探索其作为癌症免疫治疗中治疗剂的潜力。

    工业: 可用于开发针对免疫检查点通路的新的药物。

作用机制

NP19 通过与 PD-1 蛋白结合发挥作用,从而阻止其与 PD-L1 的相互作用。这种阻断通过以下方式增强了针对肿瘤细胞的免疫反应:

生化分析

Biochemical Properties

NP19 inhibits the interaction between human PD-1 and PD-L1 with an IC50 value of 12.5 nM . This interaction is a key mechanism through which cancer cells evade the immune system. By inhibiting this interaction, this compound can potentially enhance the immune response against cancer cells .

Cellular Effects

In vitro studies have shown that this compound can significantly elevate the production of IFN-γ in a dose-dependent manner from T cells co-cultured with tumor cells . This suggests that this compound can enhance the immune response against cancer cells by promoting the production of IFN-γ, a key cytokine involved in immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on the surface of T cells, and PD-L1 is a ligand expressed on the surface of cancer cells . The interaction between PD-1 and PD-L1 leads to the downregulation of T cell activity, allowing cancer cells to evade the immune system . By inhibiting this interaction, this compound can potentially enhance the immune response against cancer cells .

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit the interaction between PD-1 and PD-L1 with an IC50 value of 12.5 nM

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the growth of melanoma tumors dramatically when administered at dosages ranging from 25 to 100 mg/kg . It has also demonstrated significant antitumor efficacy in an H22 hepatoma mouse model when administered at a dosage of 25 mg/kg .

Metabolic Pathways

It is known that this compound acts as an inhibitor of the interaction between PD-1 and PD-L1 , which plays a crucial role in the immune system .

Subcellular Localization

It is known that this compound acts as an inhibitor of the interaction between PD-1 and PD-L1 , which plays a crucial role in the immune system

准备方法

合成路线和反应条件: NP19 的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:

    核心结构的形成: 这涉及通过一系列缩合和环化反应构建 this compound 的中心支架。

    官能团修饰: 引入各种官能团以增强化合物的活性​​和选择性。这可能涉及卤化、烷基化和酰化等反应。

    纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到所需的纯度水平。

工业生产方法: 在工业环境中,this compound 的生产将使用间歇式或连续流反应器进行放大。该工艺将针对产量、纯度和成本效益进行优化。主要考虑因素包括:

    反应条件: 优化温度、压力和溶剂选择以最大程度地提高产量并最大程度地减少副产物。

    催化剂: 使用催化剂来提高反应速率和选择性。

    纯化: 采用大规模纯化技术,例如蒸馏、结晶和色谱。

化学反应分析

反应类型: NP19 会发生各种化学反应,包括:

    氧化: this compound 可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。

    还原: 还原反应可以修饰 this compound 上的官能团,潜在地改变其活性。

    取代: 取代反应,例如卤化或烷基化,可以将新的官能团引入分子中。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用氢化铝锂或硼氢化钠等还原剂。

    取代: 在适当条件下(例如,存在碱或酸催化剂)使用卤素(氯、溴)或卤代烷等试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化或羧基化衍生物,而取代反应可以引入各种烷基或芳基。

相似化合物的比较

类似化合物:

    帕博利珠单抗: 另一种用于癌症免疫治疗的 PD-1 抑制剂。

    纳武利尤单抗: 一种具有类似作用机制的 PD-1 抑制剂。

    阿替利珠单抗: 抑制 PD-L1,PD-1 的配体,用于癌症治疗。

NP19 的独特之处:

This compound 因其对 PD-1/PD-L1 相互作用的有效和选择性抑制作用而脱颖而出,使其成为癌症免疫治疗研究和开发中宝贵的工具。

属性

IUPAC Name

2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPKZNFXWGTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD-1/PD-L1-IN-NP19
Reactant of Route 2
Reactant of Route 2
PD-1/PD-L1-IN-NP19
Reactant of Route 3
Reactant of Route 3
PD-1/PD-L1-IN-NP19
Reactant of Route 4
PD-1/PD-L1-IN-NP19
Reactant of Route 5
PD-1/PD-L1-IN-NP19
Reactant of Route 6
Reactant of Route 6
PD-1/PD-L1-IN-NP19

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。